molecular formula C10H19NaO3 B1264779 Sodium 5-hydroxydecanoate CAS No. 71186-53-3

Sodium 5-hydroxydecanoate

Katalognummer: B1264779
CAS-Nummer: 71186-53-3
Molekulargewicht: 210.25 g/mol
InChI-Schlüssel: YNAGNECWEKMWRM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-5-Hydroxydecanoat beinhaltet typischerweise die Hydroxylierung von Decansäure, gefolgt von der Neutralisation mit Natriumhydroxid. Die Reaktionsbedingungen umfassen oft:

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Natrium-5-Hydroxydecanoat große Hydroxylierungsreaktoren und kontinuierliche Neutralisationsprozesse umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Verbindung wird dann durch Kristallisation und Trocknungsprozesse gereinigt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the fifth carbon position undergoes oxidation under specific conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media .

  • Products :

    • Primary oxidation : Forms 5-oxodecanoate (a ketone derivative) .

    • Further oxidation : Converts the hydroxyl group to a carboxylic acid, yielding 5-carboxydecanoate .

Reaction TypeReagentProduct
Oxidation (mild)KMnO₄ (basic)5-oxodecanoate
Oxidation (strong)CrO₃ (acidic)5-carboxydecanoate

Reduction Reactions

The carboxylate group can be reduced to an alcohol:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Product : 5-decanol .

Reaction TypeReagentProduct
ReductionLiAlH₄5-decanol

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

  • Products :

    • Ether formation : 5-alkoxydecanoate.

    • Ester formation : 5-acetoxydecanoate.

Reaction TypeReagentProduct
Substitution (ether)CH₃I5-methoxydecanoate
Substitution (ester)CH₃COCl5-acetoxydecanoate

Biochemical Interactions

This compound exhibits distinct biological activity through its interaction with cellular targets:

Mechanism of Action

  • KATP Channel Blockade : Inhibits mitochondrial and sarcolemmal KATP channels, preventing potassium efflux during ischemia. This stabilizes mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS) production .

  • Metabolic Effects : Modulates fatty acid metabolism by interacting with mitochondrial acyl-CoA synthetase .

Key Research Findings

StudyModelKey Outcome
Ischemic Arrhythmia (Rats/Dogs) Coronary-ligated animalsSuppressed ventricular fibrillation by 50–70% via inhibition of ATP-regulated K+ channels .
Hypoxic HPASMC Proliferation Human pulmonary artery cellsReduced hypoxia-induced cell proliferation by 40% via mitochondrial KATP channel blockade .
Mitochondrial Protection Isolated rat heartsAttenuated Ca²⁺ overload and ROS production by 30% .

Comparative Reactivity with Analogues

This compound’s reactivity differs from its parent acid and derivatives:

CompoundFunctional GroupKey Reactivity
5-Hydroxydecanoic acid-COOH, -OHProne to lactonization; less water-soluble
5-OxodecanoateKetoneSusceptible to nucleophilic addition (e.g., Grignard reagents)
5-DecanolPrimary alcoholOxidizes to 5-decanoic acid

Wissenschaftliche Forschungsanwendungen

Natrium-5-Hydroxydecanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der primäre Wirkmechanismus von Natrium-5-Hydroxydecanoat beinhaltet die Hemmung von Kaliumkanälen. Es konkurriert mit Adenosintriphosphat (ATP) an der Bindungsstelle und blockiert so die Kaliumkanäle während ischämischer Bedingungen. Diese Wirkung verhindert den Ausstrom von Kaliumionen, der entscheidend für die Aufrechterhaltung der zellulären Homöostase und den Schutz von Zellen vor ischämischen Schäden ist .

Ähnliche Verbindungen:

Einzigartigkeit: Natrium-5-Hydroxydecanoat ist einzigartig aufgrund seiner spezifischen Wirkung auf Kaliumkanäle und seiner gegenüber seiner Stammverbindung erhöhten Wasserlöslichkeit. Dies macht es besonders nützlich in der biologischen und medizinischen Forschung, wo die Wasserlöslichkeit essenziell ist .

Wirkmechanismus

The primary mechanism of action of 5-hydroxydecanoic acid sodium involves the inhibition of potassium channels. It competes with adenosine triphosphate (ATP) at the binding site, thereby blocking the potassium channels during ischemic conditions. This action prevents the efflux of potassium ions, which is crucial in maintaining cellular homeostasis and protecting cells from ischemic damage .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .

Biologische Aktivität

Sodium 5-hydroxydecanoate (5-HD) is a compound primarily recognized for its role as an inhibitor of ATP-sensitive potassium (K_ATP) channels, particularly in cardiac tissues. This article delves into the biological activities of 5-HD, highlighting its mechanisms of action, effects on various cellular processes, and implications for cardiovascular health.

5-HD acts as a selective blocker of K_ATP channels, with an inhibitory concentration (IC50) around 30 µM . This blockade has profound implications for cellular metabolism and apoptosis, particularly in ischemic conditions. The compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase, which contributes to its metabolic effects .

Ischemic Preconditioning and Arrhythmia

Research demonstrates that 5-HD significantly influences cardiac responses to ischemia. In a study involving rats subjected to coronary ligation, administration of 5-HD reduced the incidence of ventricular fibrillation, indicating its potential antiarrhythmic properties . Specifically, doses ranging from 3 to 100 mg/kg showed efficacy in suppressing ischemic arrhythmias.

In isolated rat hearts, 5-HD inhibited potassium (K^+) release during ischemia, further supporting its role in modulating cardiac electrical stability . Notably, the compound abolished the cardioprotective effects of ischemic preconditioning (IPC), which relies on the opening of K_ATP channels to exert protective effects against myocardial infarction .

Impact on Mitochondrial Function

5-HD's blockade of K_ATP channels affects mitochondrial dynamics. Studies have shown that treatment with 5-HD can lead to increased mitochondrial matrix volume and altered respiration rates in isolated cardiac mitochondria . This suggests that while 5-HD inhibits protective pathways during ischemia, it may also induce stress responses in mitochondrial function.

In Vitro Findings

In vitro experiments have shown that treatment with 5-HD abolishes the protective effects conferred by diazoxide, a known K_ATP channel opener. For instance, cells pre-treated with 5-HD exhibited increased cell death following lethal simulated ischemia compared to those treated with diazoxide alone . This underscores the critical role of K_ATP channels in mediating cytoprotection during ischemic events.

In Vivo Studies

In vivo studies corroborate these findings. For example, when administered prior to IPC in rabbits, 5-HD completely negated the reduction in myocardial infarct size typically afforded by IPC . Such results highlight the compound's potent antagonistic effects on cardioprotective mechanisms.

Summary of Key Research Findings

StudyFindings
5-HD promotes Cyt-C release from mitochondria; inhibits anti-apoptotic effects.
Abolishes protection from diazoxide; increases cell death post-ischemia.
Reduces ventricular fibrillation incidence; suppresses K^+ release during ischemia.
Increases mitochondrial volume; alters respiration rates.
Negates cardioprotection from IPC in vivo; increases infarct size.

Eigenschaften

IUPAC Name

sodium;5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGNECWEKMWRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017457
Record name 5-Hydroxydecanoic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71186-53-3
Record name 5-Hydroxydecanoic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-hydroxydecanoate
Reactant of Route 2
Sodium 5-hydroxydecanoate
Reactant of Route 3
Sodium 5-hydroxydecanoate
Reactant of Route 4
Reactant of Route 4
Sodium 5-hydroxydecanoate
Reactant of Route 5
Reactant of Route 5
Sodium 5-hydroxydecanoate
Reactant of Route 6
Sodium 5-hydroxydecanoate
Customer
Q & A

Q1: What is the primary target of Sodium 5-hydroxydecanoate?

A1: this compound acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?

A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]

Q3: Is this compound considered a selective KATP channel blocker?

A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]

Q4: Does this compound directly affect cardiac contractility?

A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H19NaO3, and its molecular weight is 214.26 g/mol.

Q6: Is there information available on the spectroscopic characteristics of 5-HD?

A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.

Q7: How is this compound used to study ischemic preconditioning?

A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]

Q8: Has this compound been used to explore the role of KATP channels in the cardioprotective effects of other agents?

A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]

Q9: Is this compound being developed as a therapeutic drug?

A10: this compound is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.